

Reasons for the discontinuation of Abediterol clinical development

Author: BenchChem Technical Support Team. Date: December 2025



Abediterol Clinical Development: A Technical FAQ

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses frequently asked questions regarding the clinical development and subsequent discontinuation of **Abediterol** (AZD0548/LAS100977), a oncedaily inhaled long-acting beta2-adrenoceptor agonist (LABA).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of Abediterol's clinical development?

AstraZeneca discontinued the clinical development of **Abediterol** for strategic reasons.[1] The co-formulation of **Abediterol** with mometasone furoate was also discontinued in 2019, followed by the discontinuation of **Abediterol** as a monotherapy in 2021.[2] The company also halted the development of another respiratory candidate, velsecorat, for similar strategic considerations.[1] While the publicly available information does not detail the specific factors behind this strategic decision, it is common for pharmaceutical companies to reassess their pipelines based on the competitive landscape, evolving treatment paradigms, and the overall portfolio prioritization.

Q2: What did the Phase II clinical trial data show for **Abediterol** in terms of efficacy?

Troubleshooting & Optimization





Phase II clinical trials demonstrated that **Abediterol** was an effective bronchodilator in patients with both Chronic Obstructive Pulmonary Disease (COPD) and asthma.

In a Phase IIa study involving patients with moderate to severe COPD, single inhaled doses of **Abediterol** ($0.625\mu g$, $2.5\mu g$, $5\mu g$, and $10\mu g$) resulted in statistically significant and dose-dependent improvements in lung function, as measured by the change from baseline in trough forced expiratory volume in one second (FEV1), compared to placebo.[3][4] Notably, the $2.5\mu g$, $5\mu g$, and $10\mu g$ doses of **Abediterol** showed a significantly greater improvement in trough FEV1 compared to the active comparator, indacaterol ($150\mu g$). The bronchodilatory effects were observed to be rapid and sustained for at least 24 hours.

Similarly, in a Phase II study with stable, persistent asthma patients, once-daily **Abediterol** (2.5μg, 5μg, and 10μg) for seven days led to statistically and clinically significant improvements in pulmonary function compared to placebo.

Q3: What was the safety and tolerability profile of **Abediterol** in clinical trials?

Abediterol was generally well-tolerated in clinical trials at the studied doses. The incidence of treatment-emergent adverse events was similar between the **Abediterol** and placebo groups.

However, dose-dependent adverse effects, typical of β 2-adrenoceptor stimulation, were observed, particularly at higher doses (>10 μ g). These included tremor, palpitations, restlessness, nervousness, and dizziness. Furthermore, dose-dependent increases in heart rate and QTcF interval were noted at doses of $\geq 5\mu$ g, and changes in serum glucose and potassium levels were seen at doses of $\geq 25\mu$ g.

Q4: How did **Abediterol**'s mechanism of action compare to other LABAs?

Abediterol is a potent and selective β 2-adrenoceptor agonist with a sustained duration of action of 24 hours, making it suitable for once-daily dosing. Preclinical studies demonstrated that it is a full agonist with high potency and β 2-adrenoceptor selectivity comparable to formoterol and salmeterol, respectively. A key characteristic of **Abediterol** was its rapid onset of action, which was shown to be faster than that of salmeterol in isolated human bronchial rings.

Quantitative Data Summary



Table 1: Improvement in Trough FEV1 in COPD Patients (Single Dose)

Treatment Group	Dose	Mean Difference from Placebo (Liters)	p-value
Abediterol	0.625 μg	0.102	<0.0001
Abediterol	2.5 μg	0.203	<0.0001
Abediterol	5 μg	0.233	<0.0001
Abediterol	10 μg	0.259	<0.0001
Indacaterol	150 μg	0.111	<0.0001

Source: Beier J, et al. Respiratory Research. 2016.

Table 2: Comparison of **Abediterol** and Indacaterol on Trough FEV1 in COPD Patients (Single Dose)

Comparison	Dose	Mean Difference (Liters)	p-value
Abediterol vs. Indacaterol	2.5 μg vs. 150 μg	0.092	<0.0001
Abediterol vs. Indacaterol	5 μg vs. 150 μg	0.122	<0.0001
Abediterol vs. Indacaterol	10 μg vs. 150 μg	0.148	<0.0001

Source: Beier J, et al. Respiratory Research. 2016.

Experimental Protocols

Protocol: Phase IIa, Randomized, Double-Blind, Crossover Study in COPD (NCT01425814)



- Objective: To assess the bronchodilation, safety, tolerability, and pharmacokinetics of single doses of Abediterol in patients with moderate to severe COPD.
- Study Design: A randomized, double-blind, placebo- and active-controlled, six-period crossover study.
- Patient Population: 70 patients aged ≥40 years with a diagnosis of moderate to severe COPD.
- Interventions: Patients received single inhaled doses of **Abediterol** (0.625μg, 2.5μg, 5μg, or 10μg), indacaterol (150μg), or placebo in a randomized sequence.
- Primary Endpoint: Change from baseline in trough FEV1 at 24 hours post-dose.
- Secondary Endpoints: Serial spirometry measurements up to 36 hours post-dose, safety assessments (adverse events, vital signs, ECGs, clinical laboratory tests), and pharmacokinetic profiling in a subset of patients.

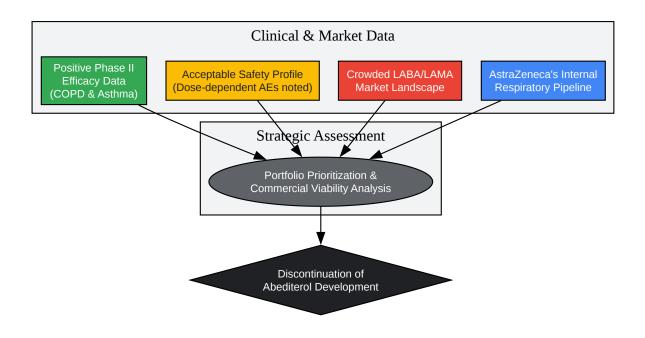
Visualizations



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Caption: **Abediterol**'s mechanism of action leading to bronchodilation.





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Caption: Inferred logic for the strategic discontinuation of **Abediterol**.

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 To cite this document: BenchChem. [Reasons for the discontinuation of Abediterol clinical development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664762#reasons-for-the-discontinuation-of-abediterol-clinical-development]

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